N,7-Dimethyl-1,2,4-benzotriazin-3-amine

Lipophilicity ADME Drug-likeness

N,7-Dimethyl-1,2,4-benzotriazin-3-amine (CAS 112557-70-7, molecular formula C₉H₁₀N₄, molecular weight 174.20 g·mol⁻¹) is a heterocyclic small molecule belonging to the 1,2,4-benzotriazine class. It features a benzene ring fused to a 1,2,4-triazine core, bearing a mono-N-methylamino substituent at the 3-position and a methyl group at the 7-position.

Molecular Formula C9H10N4
Molecular Weight 174.20 g/mol
CAS No. 112557-70-7
Cat. No. B14320160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,7-Dimethyl-1,2,4-benzotriazin-3-amine
CAS112557-70-7
Molecular FormulaC9H10N4
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N=N2)NC
InChIInChI=1S/C9H10N4/c1-6-3-4-7-8(5-6)12-13-9(10-2)11-7/h3-5H,1-2H3,(H,10,11,13)
InChIKeyQXJUBCIJPJYWBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,7-Dimethyl-1,2,4-benzotriazin-3-amine (CAS 112557-70-7): Core Scaffold Identity and Procurement Rationale


N,7-Dimethyl-1,2,4-benzotriazin-3-amine (CAS 112557-70-7, molecular formula C₉H₁₀N₄, molecular weight 174.20 g·mol⁻¹) is a heterocyclic small molecule belonging to the 1,2,4-benzotriazine class. It features a benzene ring fused to a 1,2,4-triazine core, bearing a mono-N-methylamino substituent at the 3-position and a methyl group at the 7-position . This compound occupies a structurally distinct niche among benzotriazine derivatives: it retains one hydrogen-bond donor (N–H) at the 3-amino position—unlike the fully N,N-dimethylated analog—while incorporating the electron-donating 7-methyl group known to modulate one-electron reduction potentials in bioreductive drug design [1]. The compound is recognized as a photodegradation product and synthetic intermediate in the azapropazone (NSAID) pathway [2].

Why N,7-Dimethyl-1,2,4-benzotriazin-3-amine Cannot Be Replaced by Generic 1,2,4-Benzotriazin-3-amines


Generic substitution among 1,2,4-benzotriazin-3-amine analogs fails because the position, number, and methylation state of substituents fundamentally alter four critical molecular properties: lipophilicity (LogP), hydrogen-bond donor (HBD) count, polar surface area (PSA), and the one-electron reduction potential E(1) relevant to bioreductive activation. The N,7-dimethyl substitution pattern sits at a narrow optimum: the mono-N-methyl group retains one HBD—absent in N,N-dimethyl analogs and doubly present in the unsubstituted 3-amine—which has been shown to critically influence tissue diffusion coefficients in multicellular layer models [1]. Simultaneously, the 7-methyl group exerts a predictable electron-donating effect on the benzotriazine ring, tuning E(1) away from the excessively high reduction potentials of 3-alkyl-only analogs that suffer overly rapid metabolism and poor hypoxic tissue penetration [1]. These features cannot be replicated by positional isomers (e.g., 6,7-dimethyl or 5,7-dimethyl) or by analogs lacking the N-methyl group. The quantitative evidence below establishes where measurable differentiation exists.

Quantitative Differentiation Evidence: N,7-Dimethyl-1,2,4-benzotriazin-3-amine vs. Closest Analogs


Lipophilicity Modulation: LogP Comparison of N,7-Dimethyl vs. Parent and N,N-Dimethyl Benzotriazines

The target compound N,7-dimethyl-1,2,4-benzotriazin-3-amine exhibits a predicted LogP of 0.80, reflecting the balanced lipophilicity achieved by combining the N-methyl (reducing polarity) and 7-methyl (modestly increasing hydrophobicity) substituents . The unsubstituted parent 1,2,4-benzotriazin-3-amine has a predicted LogP of 0.36 (ALOGPS) or 1.19 (ChemAxon-predicted) [1]. The 7-methyl-only analog (CAS 27238-39-7) has a reported density of 1.315 g·cm⁻³, consistent with a more compact, less polarizable structure . The N,N,7-trimethyl analog (no HBD) is expected to have substantially higher LogP, consistent with the loss of the hydrogen-bond-capable N–H and addition of a second N-methyl group yielding a molecular weight of 188.23 vs. 174.20 for the target . This places the target in an intermediate lipophilicity window that is distinct from both more polar (parent) and more lipophilic (N,N-dimethyl) analogs.

Lipophilicity ADME Drug-likeness

Hydrogen Bond Donor Count: Differentiating N,7-Dimethyl from Unsubstituted and N,N-Dimethyl Benzotriazin-3-amines

The N,7-dimethyl substitution pattern confers exactly one hydrogen bond donor (the N–H of the 3-methylamino group). This contrasts with the parent 3-amino scaffold (2 HBDs) and the N,N,7-trimethyl analog (0 HBDs). In the benzotriazine 1,4-dioxide class, removal of HBDs by replacing the 3-NH₂ group of tirapazamine with simple alkyl groups was demonstrated to increase tissue diffusion coefficients in multicellular layer cultures, but the high reduction potentials of such 3-alkyl-only compounds resulted in rates of metabolism too high for optimal penetration into hypoxic tissue [1]. Electron-donating 6- and 7-substituents were found to moderate this metabolism [1]. The target compound's single HBD may therefore offer a designed compromise between the high diffusivity of zero-HBD analogs and the favorable reduction potential modulation imparted by the 7-methyl group.

Hydrogen bond donor Tissue diffusion Bioreductive drug design

Polar Surface Area Differentiation: N,7-Dimethyl vs. Parent 1,2,4-Benzotriazin-3-amine

The target compound displays a predicted topological polar surface area (PSA) of 53.93 Ų . The parent 1,2,4-benzotriazin-3-amine has a higher reported PSA of approximately 64.69 Ų . The reduction of ~10.8 Ų arises from replacement of the primary amine (–NH₂) with a mono-N-methylamino (–NHCH₃) group, which reduces the contribution of the nitrogen's polar surface while retaining one HBD. PSA values below 60 Ų are generally associated with improved oral absorption, and values below 90 Ų are considered favorable for blood-brain barrier penetration [1]. The target compound's PSA of 53.9 Ų thus falls in a range potentially suitable for CNS-penetrant candidates, whereas the parent (64.7 Ų) and analogs with additional polar substituents may exceed practical thresholds.

Polar surface area Blood-brain barrier penetration Oral bioavailability

Photodegradation Pathway Identity: N,7-Dimethylbenzotriazin-3-amine as a Characterized Azapropazone Photoproduct with Singlet Oxygen Generation

N,7-Dimethyl-1,2,4-benzotriazin-3-amine (designated as compound 3 in the photochemical literature, also referred to as 3-methylamino-7-methyl-1,2,4-benzotriazine) was identified as the secondary photodegradation product of the NSAID azapropazone. Irradiation of azapropazone in methanol solution yields 3-dimethylamino-7-methyl-1,2,4-benzotriazine (compound 2) as the primary photoproduct, which undergoes N-demethylation to generate the target compound (3) [1]. Critically, Vargas et al. demonstrated that this photoproduct generates singlet oxygen (¹O₂), as confirmed by trapping experiments with 2,5-dimethylfuran, and exhibits photohemolytic activity toward red blood cells that is enhanced by deuterium oxide and oxygen—classical hallmarks of Type II photodynamic action [1]. No change in photohemolysis rate was observed in the presence of reduced glutathione, distinguishing this mechanism from free-radical-mediated phototoxicity

Photodegradation Phototoxicity Singlet oxygen Pharmaceutical impurity profiling

Synthetic Intermediate Position: N,7-Dimethyl as the Mono-N-Methyl Linchpin in Azapropazone-Related Benzotriazine Synthesis

In the established synthetic route to the NSAID azapropazone, 3-dimethylamino-7-methyl-1,2,4-benzotriazine-1-oxide serves as the key benzotriazine oxide intermediate [1]. Photochemical and metabolic N-demethylation of this intermediate yields the target compound N,7-dimethyl-1,2,4-benzotriazin-3-amine (3-methylamino-7-methyl-1,2,4-benzotriazine) as the mono-N-methyl derivative [2]. This demethylation pathway is significant because the mono-N-methyl compound retains a reactive N–H site amenable to further acylation or alkylation, whereas the N,N-dimethyl analog (compound 2) is a synthetic dead-end with respect to N-functionalization. The parent 7-methyl-1,2,4-benzotriazin-3-amine (primary amine, CAS 27238-39-7) offers two N–H sites but different reactivity and selectivity in acylation reactions .

Synthetic intermediate Azapropazone N-demethylation Benzotriazine N-oxide

Benzotriazine Core as Validated Kinase Inhibitor Scaffold: Positioning N,7-Dimethyl for Src/Abl Kinase Programs

The 1,2,4-benzotriazine scaffold has been validated as a core pharmacophore for kinase inhibition, particularly against Src family kinases, VEGFR2, BCR-ABL, and the imatinib-resistant BCR-ABL-T315I mutant [1]. TargeGen Inc. disclosed extensive patent families (e.g., US 8,481,536) covering benzotriazine compounds of formula (I) as kinase inhibitors, with reported IC₅₀ values ranging from 1.2 nM to 960 nM against YES and Src kinases for elaborated 5,7-diaryl-benzotriazin-3-amine derivatives [2]. The N,7-dimethyl substitution pattern of the target compound (unelaborated core) provides the minimal benzotriazine substructure with a single modifiable N–H anchor point, offering a more tractable starting point for fragment-based and structure-guided optimization than the fully elaborated patent examples. The 3-methylamino group distinguishes this compound from the 3-amino parent, potentially altering the hydrogen-bonding interaction with the kinase hinge region [1].

Kinase inhibition Src family kinases BCR-ABL Benzotriazine pharmacophore

High-Value Procurement and Research Application Scenarios for N,7-Dimethyl-1,2,4-benzotriazin-3-amine


Pharmaceutical Impurity Reference Standard for Azapropazone Photostability and Quality Control Testing

N,7-Dimethyl-1,2,4-benzotriazin-3-amine is a confirmed photodegradation product of azapropazone that generates singlet oxygen and exhibits photohemolytic activity in vitro [1]. Quality control laboratories developing stability-indicating HPLC methods for azapropazone drug substance and finished products require authenticated reference standards of this specific N-demethylated photoproduct to establish system suitability, determine relative retention times, and quantify impurity levels in forced degradation studies per ICH Q1B guidelines. Without this compound, the photodegradation pathway is incompletely characterized, risking missed impurity peaks and inadequate phototoxicity risk assessment. Its distinct LogP (0.80) and PSA (53.93 Ų) relative to the parent drug facilitate chromatographic separation method development .

Fragment-Based Kinase Inhibitor Discovery Starting from a Minimal Benzotriazine Pharmacophore

Building on the validated benzotriazine kinase inhibitor chemotype [1], this compound (MW 174.2, 1 HBD, PSA 53.9 Ų) provides an ideal fragment-sized starting point for structure-based drug design targeting Src, YES, BCR-ABL, and BCR-ABL-T315I kinases. Its single N–H donor enables controlled fragment growth at the 3-amino position without the chemoselectivity complications of primary amine analogs, while the 7-methyl group pre-installs an electron-donating substituent known to favorably modulate benzotriazine reduction potential in bioreductive drug design contexts [2]. Fragment screening by SPR, NMR, or X-ray crystallography can identify binding modes, followed by structure-guided elaboration at the unsubstituted 5-, 6-, and 8-positions.

Bioreductive Prodrug Scaffold Optimization Leveraging 7-Methyl Electronic Effects

SAR studies of 1,2,4-benzotriazine 1,4-dioxides have established that ring-A substituents predictably modulate one-electron reduction potential E(1), with electron-donating substituents (including methyl) lowering E(1) toward the optimal range of −450 to −510 mV for high hypoxic cytotoxicity ratios (HCR >50) [1]. While the target compound is the non-dioxide benzotriazine (a reduced metabolite form in the bioreductive activation cascade), it represents the core scaffold upon which N-oxide prodrug moieties can be installed. The 7-methyl group pre-positions the scaffold for favorable E(1) tuning upon N-oxidation, while the single N-methylamino group retains the hydrogen-bond donor shown to influence extravascular transport in multicellular layer models .

Phototoxicity Mechanistic Probe for Type II Photosensitization Studies

This compound is one of a limited set of benzotriazine derivatives for which singlet oxygen generation has been experimentally confirmed by 2,5-dimethylfuran trapping and D₂O-enhanced photohemolysis [1]. Researchers investigating photodynamic therapy mechanisms, drug-induced photosensitivity, or environmental photodegradation of heterocyclic pollutants can employ this compound as a characterized benzotriazine-based singlet oxygen photosensitizer. Its well-defined photophysical properties and the availability of the parent azapropazone and the primary photoproduct (N,N-dimethyl analog) as comparators create a tractable structure-phototoxicity relationship system for studying the influence of N-methylation state on reactive oxygen species generation efficiency.

Quote Request

Request a Quote for N,7-Dimethyl-1,2,4-benzotriazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.